

Commercial Availability and Applications of 5-Oxo-octanoyl-CoA for Researchers

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Compound of Interest

Compound Name: 5-oxooctanoyl-CoA

Cat. No.: B15546814

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For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and related enzymatic pathways, access to high-purity metabolic intermediates is critical. **5-Oxo-octanoyl-CoA**, a derivative of coenzyme A, serves as a key substrate in various metabolic processes. This document provides a comprehensive overview of its commercial availability, along with detailed application notes and experimental protocols to facilitate its use in a laboratory setting.

Commercial Supplier Information

Currently, **5-oxooctanoyl-CoA** is available from specialized chemical suppliers. While a comprehensive list of all potential vendors is beyond the scope of this document, researchers can source this compound from companies such as MedchemExpress. For accurate and up-to-date information on product specifications, purity, and pricing, it is recommended to directly contact the supplier and request a Certificate of Analysis (CoA) and a formal quote.

Supplier	Catalog Number	Purity	Available Quantities	Price
MedchemExpress	HY-CE01386	Information not readily available; CoA request recommended.	Inquire with supplier	Request a quote
Other Potential Suppliers	TBD	TBD	TBD	TBD

Note: The information in the table is subject to change. Researchers are strongly advised to verify all details with the supplier before procurement. A Certificate of Analysis is essential for understanding the purity and quality of the compound.^[1]

Application Notes

5-Oxooctanoyl-CoA is an important intermediate in fatty acid metabolism. Its primary applications in research revolve around its role as a substrate for enzymes involved in β -oxidation and as a tool to study metabolic pathways.

Substrate for Acyl-CoA Dehydrogenases and Oxidases

5-Oxooctanoyl-CoA can be utilized as a substrate to study the activity and kinetics of various acyl-CoA dehydrogenases and oxidases.^{[2][3]} These enzymes are crucial for the initial steps of fatty acid β -oxidation. Assays involving **5-oxooctanoyl-CoA** can help in characterizing enzyme specificity, determining kinetic parameters (K_m and V_{max}), and screening for inhibitors or activators of these enzymes.

Investigation of Peroxisomal β -Oxidation

Peroxisomes are involved in the chain-shortening of long and very-long-chain fatty acids, as well as branched-chain fatty acids. **5-Oxooctanoyl-CoA** can be used in in vitro assays with isolated peroxisomes or purified peroxisomal enzymes to investigate the specifics of this metabolic pathway.^{[1][4][5]} Such studies can elucidate the role of peroxisomal β -oxidation in various physiological and pathological conditions.

Metabolic Flux Analysis

By using isotopically labeled **5-oxooctanoyl-CoA**, researchers can trace the metabolic fate of this intermediate within cellular systems. This allows for the quantitative analysis of metabolic fluxes through fatty acid oxidation and related pathways, providing insights into cellular energy metabolism.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of **5-oxooctanoyl-CoA** in specific experimental contexts.

Protocol 1: In Vitro Acyl-CoA Oxidase Activity Assay

This protocol provides a method to measure the activity of acyl-CoA oxidase using **5-oxooctanoyl-CoA** as a substrate. The assay is based on the detection of hydrogen peroxide (H_2O_2), a byproduct of the oxidase reaction.

Materials:

- Purified acyl-CoA oxidase or cell lysate containing the enzyme
- **5-oxooctanoyl-CoA** solution (substrate)
- Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
- Horseradish peroxidase (HRP)
- Amplex® Red reagent (or other suitable H_2O_2 detection reagent)
- Microplate reader capable of fluorescence measurement

Procedure:

- Prepare a stock solution of **5-oxooctanoyl-CoA** in a suitable solvent (e.g., water or buffer) and determine its concentration accurately.
- Prepare a reaction mixture in a 96-well microplate containing the assay buffer, HRP, and Amplex® Red.

- Add the enzyme source (purified enzyme or cell lysate) to the wells.
- Initiate the reaction by adding the **5-oxooctanoyl-CoA** solution to the wells.
- Immediately start monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission for Amplex® Red) using a microplate reader.
- The rate of increase in fluorescence is proportional to the acyl-CoA oxidase activity.
- A standard curve using known concentrations of H₂O₂ should be prepared to quantify the amount of H₂O₂ produced.

Expected Results: An increase in fluorescence over time indicates acyl-CoA oxidase activity. The rate can be calculated and used to determine enzyme kinetics or the effect of potential inhibitors.

Protocol 2: Fatty Acid Oxidation Assay in Cultured Cells

This protocol outlines a method to assess the ability of cultured cells to metabolize **5-oxooctanoyl-CoA**. This can be measured by monitoring the consumption of a labeled substrate or by assessing downstream metabolic effects.

Materials:

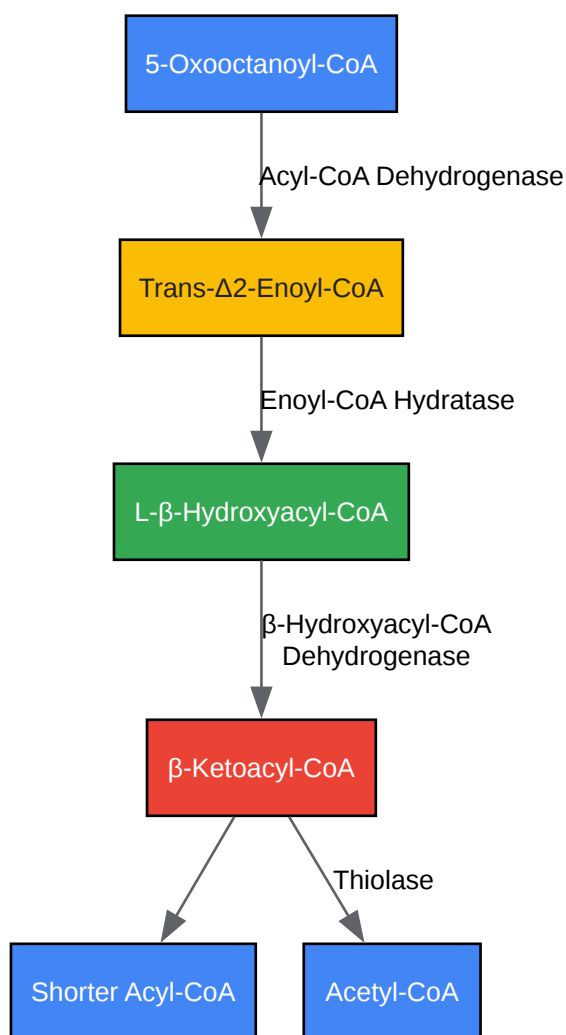
- Cultured cells of interest
- Cell culture medium
- **5-oxooctanoyl-CoA** solution
- (Optional) Radiolabeled ([¹⁴C] or [³H]) **5-oxooctanoyl-CoA**
- Scintillation counter (if using radiolabeled substrate)
- LC-MS/MS system for metabolite analysis

Procedure:

- Plate cells in a suitable format (e.g., 6-well or 12-well plates) and grow to the desired confluency.
- Replace the culture medium with a serum-free medium containing a known concentration of **5-oxooctanoyl-CoA** (and a tracer amount of radiolabeled **5-oxooctanoyl-CoA**, if applicable).
- Incubate the cells for a specific period (e.g., 1-4 hours).
- For Radiolabeled Substrate:
 - After incubation, collect the medium and the cell lysate.
 - Separate the radiolabeled substrate from its metabolic products (e.g., acetyl-CoA, TCA cycle intermediates) using appropriate chromatographic techniques.
 - Quantify the radioactivity in the product fractions using a scintillation counter to determine the rate of fatty acid oxidation.
- For Non-labeled Substrate (LC-MS/MS analysis):
 - After incubation, quench the metabolism and extract intracellular metabolites.
 - Analyze the cell extracts using LC-MS/MS to measure the levels of **5-oxooctanoyl-CoA** and its downstream metabolites (e.g., shorter-chain acyl-CoAs, acetyl-CoA). A decrease in **5-oxooctanoyl-CoA** and an increase in its metabolites would indicate cellular uptake and oxidation.^[6]

Visualizing a Key Metabolic Pathway

The following diagram illustrates the initial steps of fatty acid β -oxidation, where an acyl-CoA, such as **5-oxooctanoyl-CoA**, is processed.

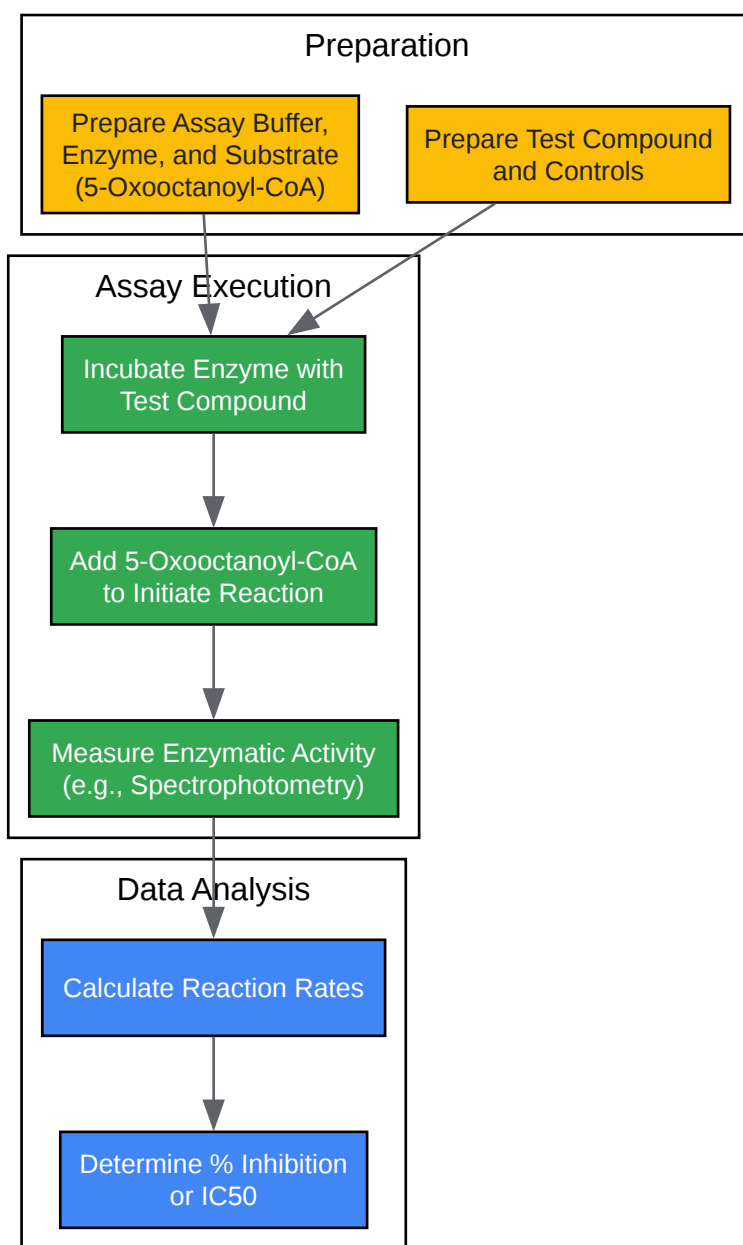


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Caption: Initial steps of the fatty acid β -oxidation spiral.

Experimental Workflow Visualization

The diagram below outlines a typical experimental workflow for studying the effect of a compound on the enzymatic activity utilizing **5-oxooctanoyl-CoA**.



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Caption: Workflow for an enzyme inhibition assay.

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